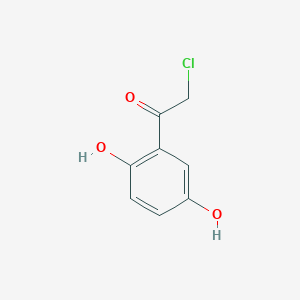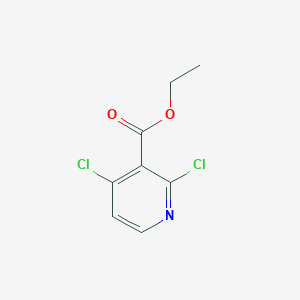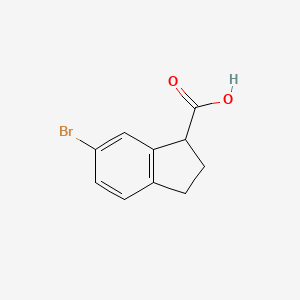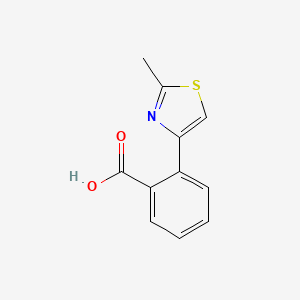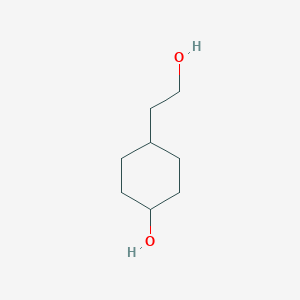
4-(2-Hydroxyethyl)cyclohexanol
概要
説明
“4-(2-Hydroxyethyl)cyclohexanol” is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 . It is a liquid at 20 degrees Celsius . It is also known by other names such as “2-(4-Hydroxycyclohexyl)ethanol” and "4-Hydroxycyclohexaneethanol" .
Synthesis Analysis
The synthesis of “4-(2-Hydroxyethyl)cyclohexanol” involves a two-stage process . In the first stage, it reacts with acetic acid at 18 - 21 degrees Celsius for approximately 0.583333 hours. In the second stage, it reacts with sodium hypochlorite in water for 0.75 hours .Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxyethyl)cyclohexanol” consists of a cyclohexanol ring with a hydroxyethyl group attached . The compound exists as a cis- and trans- mixture .Physical And Chemical Properties Analysis
“4-(2-Hydroxyethyl)cyclohexanol” is a colorless to almost colorless clear liquid . It has a boiling point of 175 degrees Celsius at 20 mmHg . The specific gravity at 20/20 degrees Celsius is 1.05, and the refractive index is 1.49 .科学的研究の応用
Catalytic Activity in Elimination Reactions
Research has shown that hydronium ions in zeolite H-ZSM5 catalyze the elimination of water from cyclohexanol derivatives, including 4-(2-Hydroxyethyl)cyclohexanol. These reactions demonstrate significant catalytic activity and pathway variations influenced by steric effects, critical for understanding reaction mechanisms in industrial processes (Hintermeier et al., 2017).
Role in Hydrogenation of Phenol Derivatives
Studies have identified the significant role of cyclohexanol derivatives in the selective hydrogenation of phenol to produce important intermediates like cyclohexanone and cyclohexanol. These processes are crucial in the manufacture of polymers and other chemical products (Wang et al., 2011), (Jie et al., 2017).
Application in Lignin-Derived Phenol Hydrodeoxygenation
Recent advancements in the hydrodeoxygenation of lignin-derived phenols to produce alkyl cyclohexanols, including 4-(2-Hydroxyethyl)cyclohexanol, have been reported. These compounds are valuable as chemical intermediates in the production of polymers, spices, and medicines (Xu et al., 2016), (Liu et al., 2017).
Synthesis of Commercial Compounds
A study detailed the synthesis of 2-(4-tert-butyl-phenoxy) cyclohexanol, showcasing the potential of 4-(2-Hydroxyethyl)cyclohexanol derivatives in the production of commercial compounds like acaricides (Cheng-xiang, 2010).
Influence on Copolymer Porous Structure
Research on suspension copolymerization of 2-hydroxyethyl methacrylate with ethylene dimethacrylate has highlighted the role of cyclohexanol as an inert diluent affecting the porosity of poly(2-hydroxyethyl methacrylate) beads. This is pivotal in materials science for controlling the properties of polymers (Horák et al., 1996).
Involvement in Chlorination Reactions
A study on the chlorination of alcohols using high oxidation state metal chlorides, including cyclohexanol, has provided insights into the synthesis of chlorinated compounds, important for various chemical applications (Coe & Jones, 1992).
Synthesis of Liquid Crystal Intermediates
Research has been conducted on the synthesis of liquid crystal intermediates like 4-(2,3-difluorine-4-n-alkoxy) phenyl cyclohexanol, demonstrating the utility of cyclohexanol derivatives in advanced materials science (Xing, 2010).
将来の方向性
“4-(2-Hydroxyethyl)cyclohexanol” is a versatile compound widely used in the biomedical industry. It serves as a valuable intermediate in the synthesis of various drugs, such as analgesics, anti-inflammatories, and antivirals . It is anticipated that this compound will continue to be of interest in the development of new drugs and other chemical products .
特性
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIBVWWQOOVXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548389 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)cyclohexanol | |
CAS RN |
74058-21-2 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

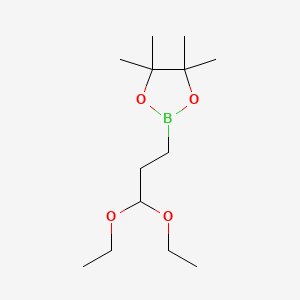
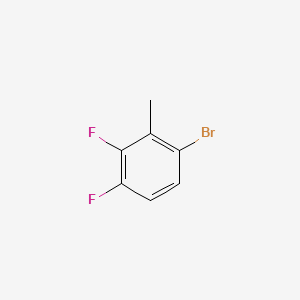
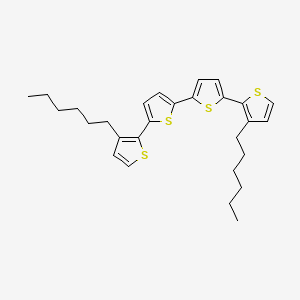
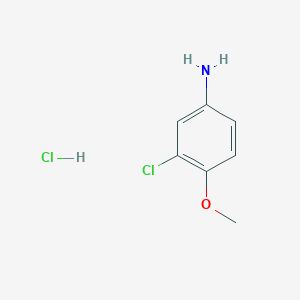
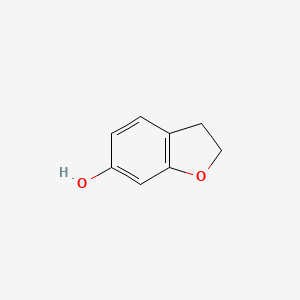
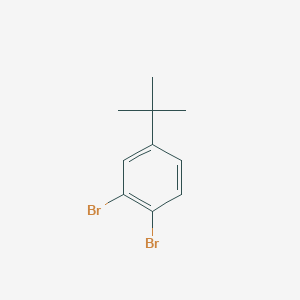
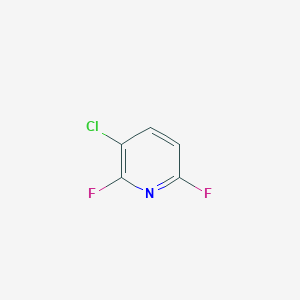
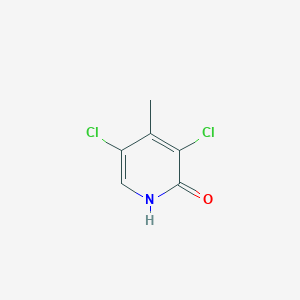
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)

